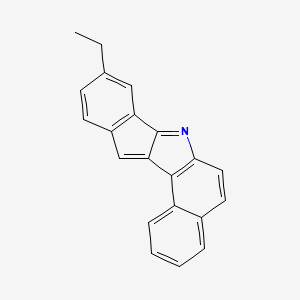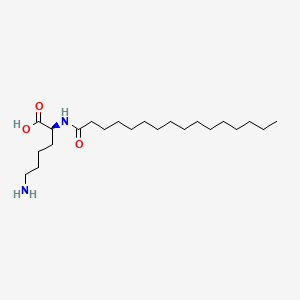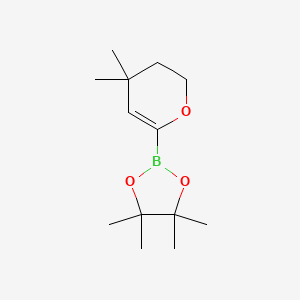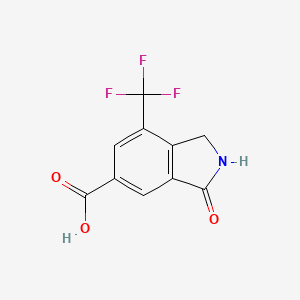
5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This compound, with its unique chemical structure, may exhibit distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves multiple steps:
Formation of the triazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Substitution reactions: Introducing the p-methoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its pharmacological activity.
Reduction: Reduction reactions can modify the compound’s structure, affecting its efficacy.
Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry: As a precursor for synthesizing novel benzodiazepine derivatives.
Biology: Studying its effects on neurotransmitter systems.
Medicine: Potential therapeutic uses in treating anxiety, insomnia, and other neurological disorders.
Industry: Possible applications in the development of new pharmaceuticals.
Mécanisme D'action
The compound likely exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction can lead to sedative, anxiolytic, and muscle relaxant effects. The specific molecular targets and pathways involved may include modulation of ion channels and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for anxiety and panic disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific chemical structure. This can result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.
Propriétés
Numéro CAS |
54028-90-9 |
|---|---|
Formule moléculaire |
C18H17ClN4O |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
8-chloro-1-(4-methoxyphenyl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C18H17ClN4O/c1-11-10-20-15-9-13(19)5-8-16(15)23-17(11)21-22-18(23)12-3-6-14(24-2)7-4-12/h3-9,11,20H,10H2,1-2H3 |
Clé InChI |
GDOAGQCHSLNEBV-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)







![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)
![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)

